![molecular formula C21H18N4O B14167146 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 578002-58-1](/img/structure/B14167146.png)

2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

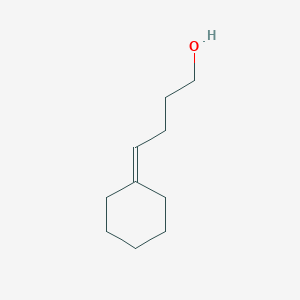

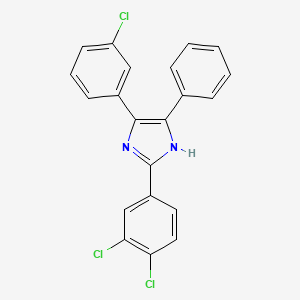

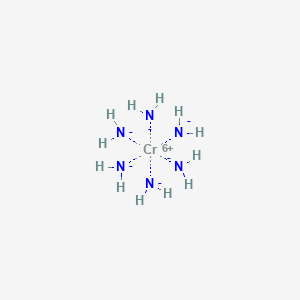

2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antitumor, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Métodos De Preparación

The synthesis of 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the condensation of aminopyrazole with formylated active proton compounds. This reaction is typically carried out in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media, assisted by ultrasound irradiation . This method offers several advantages, such as shorter reaction times, higher yields, milder conditions, and environmental friendliness. The reaction is clean with excellent yields and reduces the use of solvents .

Análisis De Reacciones Químicas

2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The major products formed from these reactions are novel pyrazolo[1,5-a]pyrimidine derivatives, which exhibit significant biological activities .

Aplicaciones Científicas De Investigación

2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications. It has been studied for its potential as an antimicrobial, anticancer, antitubercular, and enzyme inhibitor . The compound has shown promising results in inhibiting the growth of various cancer cell lines, including HepG-2, MCF-7, and Hela . Additionally, it has been evaluated for its antibacterial and antifungal activities .

Mecanismo De Acción

The mechanism of action of 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, molecular docking studies have revealed that the compound interacts with the active sites of various enzymes, further elucidating its mechanism of action .

Comparación Con Compuestos Similares

2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities, including anticancer and enzyme inhibitory properties . this compound is unique due to its specific structure and the presence of the carboxamide group, which enhances its biological activity and selectivity .

Propiedades

Número CAS |

578002-58-1 |

|---|---|

Fórmula molecular |

C21H18N4O |

Peso molecular |

342.4 g/mol |

Nombre IUPAC |

2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C21H18N4O/c1-14-19(16-9-5-3-6-10-16)20-22-13-18(15(2)25(20)24-14)21(26)23-17-11-7-4-8-12-17/h3-13H,1-2H3,(H,23,26) |

Clave InChI |

PDHSYNHJTRLCHU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Solubilidad |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)